molecular formula C17H18N2O6 B193112 M-Nifedipine CAS No. 21881-77-6

M-Nifedipine

Cat. No. B193112
CAS RN: 21881-77-6
M. Wt: 346.3 g/mol
InChI Key: MCTRZKAKODSRLQ-UHFFFAOYSA-N
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Description

M-Nifedipine is used alone or together with other medicines to treat severe chest pain (angina) or high blood pressure (hypertension). High blood pressure adds to the workload of the heart and arteries .


Synthesis Analysis

The synthesis of M-Nifedipine involves the Hantzsch reaction. The DFT/B3LYP exchange–correlation function was employed to perform quantum chemical calculations such as molecular geometry optimization, vibrational analysis, frontier molecular orbital (FMO), molecular electrostatic potential (MEP), natural bond order (NBO), global reactive descriptors, and Fukui functions to determine the structural characteristics related to biological activity of the compounds .


Molecular Structure Analysis

M-Nifedipine has a molecular formula of C17H18N2O6. Its average mass is 346.335 Da and its monoisotopic mass is 346.116486 Da .


Chemical Reactions Analysis

M-Nifedipine is involved in various chemical reactions. It helps to predict where the maximum electrophilic and nucleophilic sites on the molecule and also used to analyze chemical reactivity and site selectivity in organic reactions .


Physical And Chemical Properties Analysis

M-Nifedipine has a density of 1.3±0.1 g/cm3, a boiling point of 478.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C. Its enthalpy of vaporization is 74.2±3.0 kJ/mol and its flash point is 242.9±28.7 °C .

Scientific Research Applications

Microsponge Delivery System for Cardiovascular Disturbances

M-Nifedipine has been explored for its potential in the treatment of cardiovascular disturbances. A study by Maheshwari et al. (2018) focused on the development of nifedipine-loaded sustained release microsponges, leading to tablets that offer effective clinical application and improved patient compliance. This approach addresses the short half-life of nifedipine and enhances its therapeutic advantage in cardiovascular treatments (Maheshwari et al., 2018).

Antioxidant and Anti-apoptotic Effects in Osteoarthritis

In the context of osteoarthritis, Yao et al. (2020) reported that nifedipine exhibits antioxidant and anti-apoptotic effects, as well as promotes cell proliferation. Their research indicates that nifedipine alleviates oxidative stress and apoptosis in osteoarthritic chondrocytes through the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway (Yao et al., 2020).

Improvement of Diastolic Function in Hypertension

Hu Zhao-ming et al. (2008) conducted a study to evaluate the effects of nifedipine on diastolic function in hypertensive patients. Their findings suggest that nifedipine can improve diastolic function, which is particularly beneficial in the management of hypertension (Hu Zhao-ming et al., 2008).

Role in Cardiovascular Medicine

Kazda (1991) discussed nifedipine’s significant impact on cardiovascular medicine. The drug’s specificity in calcium antagonistic action has made it an important tool in researching the role of calcium ions in cardiovascular diseases and other conditions (Kazda, 1991).

Protective Effects in Ischemic-Reperfused Rat Hearts

Research by Jiang & Rao (1993) highlighted the protective effects of m-nifedipine in isolated rat hearts subjected to ischemia and reperfusion, demonstrating its potential in managing ischemic heart conditions (Jiang & Rao, 1993).

Safety And Hazards

M-Nifedipine is harmful if swallowed. It should be avoided if you have severe coronary artery disease, or if you have had a heart attack within the past 2 weeks. Before taking M-Nifedipine, tell your doctor if you have kidney or liver disease, a blockage in your digestive tract (stomach or intestines), a history of stomach surgery, coronary artery disease, underactive thyroid, diabetes, or congestive heart failure .

Future Directions

Nifedipine is now a well-established agent in cardiovascular therapeutics. While further well-designed clinical trials are needed to clarify its relative place in the long-term management of mild to moderate hypertension, it is clear that nifedipine is now a well-established agent in cardiovascular therapeutics .

properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTRZKAKODSRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944479
Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

M-Nifedipine

CAS RN

21881-77-6
Record name m-Nifedipine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Nifedipine
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Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
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Record name DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Synthesis routes and methods

Procedure details

A mixture of 75.5 g (0.50 mole) of 3-nitrobenzaldehyde, 116 g (1.00 mole) of methyl acetoacetate and 55 ml (1.50 mole) of 28% ammonia in 150 ml of methanol is heated under reflux for 5 hr.
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,820
Citations
IA Majeed, WJ Murray, DW Newton… - Journal of pharmacy …, 1987 - Wiley Online Library
… A stock solution of 1.0 x 10-2 M nifedipine was prepared in 95% ethanol, transferred to an amber glass bottle, wrapped with aluminum foil, and stored tightly closed in the dark at room …
Number of citations: 97 onlinelibrary.wiley.com
M Kohlhardt, A Fleckenstein - Naunyn-Schmiedeberg's archives of …, 1977 - Springer
… 4 mM Ca 2+ upstroke velocity went up to supernormal values (160~ in relation to the initial control value (= 100 ~o)- Interestingly enough, even in cases in which 1.4 x 10 -6 M nifedipine …
Number of citations: 246 link.springer.com
WA Al-Turk, IA Majeed, WJ Murray, DW Newton… - International journal of …, 1988 - Elsevier
… Brown volumetric flasks were used to prepare 6 X 10e5 M nifedipine in 95% ethanol. The … a function of the antioxidant concentraiion at 6 X 10 - ’ M nifedipine in phosphate buffer (pH 7) …
Number of citations: 29 www.sciencedirect.com
R Rodenkirchen, R Bayer, R Steiner, F Bossert… - Naunyn-Schmiedeberg's …, 1979 - Springer
The effects on contractile activity of 2 series of nifedipine-derivatives were investigated in isolated, isotonically contracting cat papillary muscles. 2. For structure-activity studies the …
Number of citations: 123 link.springer.com
WG Nayler, J Liu, S Panagiotopoulos - Cardiovascular drugs and therapy, 1990 - Springer
… In half of the hearts, 10-" M nifedipine was added to the perfusion buffer 15 minutes before the first ischemic episode and for 5 minutes before each successive ischemie episode. The ini…
Number of citations: 27 link.springer.com
Z Şentürk, SA Özkan, Y Özkan - Journal of pharmaceutical and biomedical …, 1998 - Elsevier
… four experiments on 2×10 −4 M nifedipine.The relative standard deviations were calculated … of 3×10 −5 M and 9×10 −5 M nifedipine and calculated to be 1.1×10 −5 M and 4.3×10 −5 M …
Number of citations: 58 www.sciencedirect.com
R Bayer, R Rodenkirchen, R Kaufmann, JH Lee… - Naunyn-Schmiedeberg's …, 1977 - Springer
… 9 x 10-7 M nifedipine reduced Vma, by 38 + 7 % and Po by 78 _+ 9 ~. Though this result does not exclude a direct influence of the drug on the properties of the contractile and regulative …
Number of citations: 88 link.springer.com
T Miyazaki, S Yoshioka, Y Aso, T Kawanishi - International journal of …, 2007 - Elsevier
… the relative contributions of the molecular mobility and thermodynamic factors to the crystallization rates of dihydropyridines with different substituents, including NFD, m-nifedipine (m-…
Number of citations: 68 www.sciencedirect.com
HM Piper, JF Hütter, PG Spieckermann - Journal of molecular and cellular …, 1984 - Elsevier
… In our preparation 10 -7 M nifedipine also induced a marked decrease of contraction amplitude, yet it is also known from other studies that high frequencies with small movements are …
Number of citations: 9 www.sciencedirect.com
HD Reiss, W Herth - Journal of Cell Science, 1985 - journals.biologists.com
… Pollen germination and tube growth of Liliwn longiflorum in vitro are affected by 10"5 Mnifedipine. Germinating 'tubes' form broad protuberances along the whole colpus. Short tubes …
Number of citations: 112 journals.biologists.com

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